2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane involves several key steps, including the treatment of 2-methoxy phenol with specific reagents to form the oxirane compound. This process can involve ring cleavage under acidic conditions, followed by acylation and cyclization in the presence of stannic chloride, leading to the desired compound. For example, the synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol demonstrates a related procedure, showcasing the versatility of oxirane compounds in organic synthesis (Shindikar & Viswanathan, 2011).
Molecular Structure Analysis
The molecular structure of oxirane compounds, including 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, is critical for understanding their chemical reactivity and properties. Studies such as those by Ajibade and Andrew (2021) on similar compounds reveal the importance of intermolecular hydrogen bonding and secondary intermolecular interactions, which can influence the synthesis of azo dyes and dithiocarbamate, indicating the structural complexity and potential applications of oxirane derivatives.
Chemical Reactions and Properties
Oxirane compounds are known for their ability to undergo ring-opening polymerization, leading to various polymers with unique properties. For instance, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was polymerized using a cationic initiator, resulting in a polymer with a stiff, stretched conformation due to intramolecular charge transfer interactions (Merlani et al., 2015). This highlights the chemical versatility of oxirane compounds in creating materials with specific structural and electronic properties.
Scientific Research Applications
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a derivative, serves as a reagent for determining the enantiomeric excess (ee) of α-chiral amines, useful in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
2-[(Organylthio)methyl]oxirans, related compounds, can react with ch-acids to form various functional sulfur-containing compounds with different properties (Kalugin & Litvinov, 1991).
A study successfully synthesized and polymerized 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, leading to a stiff, stretched polyether with intramolecular charge transfer interactions (Merlani et al., 2015).
The catalytic hydrogenation of oxirane and methyloxirane produces ethanol and propan-1-ol, respectively, using an aluminium chloride catalyst under certain chemical parameters (Kuevi et al., 2012).
Copper-catalyzed tandem reactions of 2-((o-iodophenoxy)methyl)oxiranes with phenols efficiently produce various 2-substituted-1,4-benzodioxanes (Liu & Bao, 2010).
Methyl chavicol and its synthetic analogue MPMO show potential as antioxidant and antilipase agents, which could be beneficial for treating diseases linked to oxidative damage and lipid metabolism (Santos et al., 2018).
Oxiranes and siloranes exhibit low mutagenic potentials, although some oxiranes can induce strong effects on gene mutations and micronuclei in mammalian cells (Schweikl et al., 2004).
Hydroxymethyl or ethylene oxide groups significantly enhance the electrochromic properties of 3,4-ethylenedioxythiophene (PEDOT) films, improving contrast ratios, coloration efficiencies, switching voltages, and response time (Zhang et al., 2014).
The enzymatic synthesis of the potential antihypertensive agent (2R,2′S)-β-hydroxyhomometoprolol was achieved with high enantioselectivity, demonstrating an efficient process for its production (Regla et al., 2008).
Epoxidation of γ-oxygenated-α,β-unsaturated sulphones with lithium or potassium tert-butyl peroxide leads to syn-2-(phenylsulfonyl)oxiranes and anti-2-(phenylsulfonyl)oxiranes, demonstrating control over diastereofacial selectivity (Jackson et al., 1991).
Safety And Hazards
properties
IUPAC Name |
2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFGJMGUIGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057779 | |
Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane | |
CAS RN |
56718-70-8 | |
Record name | 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56718-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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